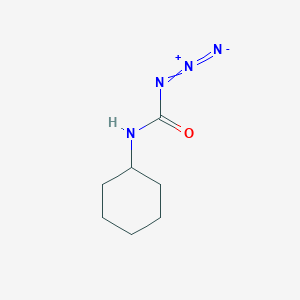

Carbamic azide, cyclohexyl-

Description

Structure

3D Structure

Properties

CAS No. |

54614-94-7 |

|---|---|

Molecular Formula |

C7H12N4O |

Molecular Weight |

168.20 g/mol |

IUPAC Name |

1-cyclohexyl-3-diazourea |

InChI |

InChI=1S/C7H12N4O/c8-11-10-7(12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12) |

InChI Key |

SLRZLOHKQNQIOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the One-Pot Synthesis of Carbamoyl Azides from Primary Amines and Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to a mild and efficient one-pot synthesis of carbamoyl azides from primary amines and carbon dioxide. This method, developed by Garcia-Egido, et al., offers high to excellent yields and proceeds without epimerization for optically pure α-amino esters.[1][2] The procedure utilizes tetramethylphenylguanidine (PhTMG) as a base and diphenylphosphoryl azide (DPPA) as the azide source.

Reaction Principle and Signaling Pathway

The synthesis is based on the nucleophilic attack of the primary amine on carbon dioxide to form a carbamate anion in a basic medium.[2] The use of a pentaalkyl guanidine, such as PhTMG, as the base effectively shifts the equilibrium towards the formation of the carbamate.[2] This intermediate is then trapped by diphenylphosphoryl azide (DPPA) to yield the corresponding carbamoyl azide.

Quantitative Data Summary

The following table summarizes the yields of carbamoyl azides synthesized from various primary amines using the described method.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | Benzylcarbamoyl azide | 95 |

| 2 | (R)-α-Methylbenzylamine | (R)-α-Methylbenzylcarbamoyl azide | 92 |

| 3 | (S)-α-Methylbenzylamine | (S)-α-Methylbenzylcarbamoyl azide | 93 |

| 4 | 2-Phenylethylamine | 2-Phenylethylcarbamoyl azide | 90 |

| 5 | 3-Phenylpropylamine | 3-Phenylpropylcarbamoyl azide | 88 |

| 6 | Cyclohexylamine | Cyclohexylcarbamoyl azide | 85 |

| 7 | n-Butylamine | n-Butylcarbamoyl azide | 82 |

| 8 | L-Alanine methyl ester | N-(Azidocarbonyl)-L-alanine methyl ester | 98 |

| 9 | L-Phenylalanine methyl ester | N-(Azidocarbonyl)-L-phenylalanine methyl ester | 96 |

| 10 | L-Valine methyl ester | N-(Azidocarbonyl)-L-valine methyl ester | 97 |

Experimental Protocols

General Procedure for the Synthesis of Carbamoyl Azides:

This protocol is adapted from the work of Garcia-Egido, et al. and provides a representative experimental procedure.[2]

Materials:

-

Primary amine (1.06 mmol, 106 mol %)

-

Tetramethylphenylguanidine (PhTMG) (0.220 g, 1.15 mmol, 112 mol %)

-

Diphenylphosphoryl azide (DPPA) (0.280 g, 0.22 mL, 1.00 mmol)

-

Sodium azide (NaN3) (0.200 g, 3.08 mmol, 302 mol %)

-

Dry acetonitrile (25 mL total)

-

Carbon dioxide (gas)

-

Dry ice/acetone bath

Procedure:

-

A mixture of NaN3 (0.200 g, 3.08 mmol) and DPPA (0.280 g, 1.00 mmol) in dry acetonitrile (10 mL) is cooled to -41 °C in a dry ice/acetone bath.

-

Carbon dioxide gas is slowly bubbled through the mixture until saturation is achieved.

-

A solution of the primary amine (1.06 mmol) and PhTMG (0.220 g, 1.15 mmol) in dry acetonitrile (15 mL) is added dropwise to the reaction mixture over a period of 1.5 to 2.0 hours, maintaining the temperature below 0 °C.

-

Upon completion of the addition, the reaction is stirred for an additional 30 minutes at the same temperature.

-

The reaction mixture is then quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure carbamoyl azide.

Caution: Carbamoyl azides are potentially explosive and should be handled with care.[2] They are also sensitive to heat and both acidic and basic conditions.[2]

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of carbamoyl azides.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Carbamic Azide

Disclaimer: Cyclohexyl carbamic azide is predicted to be a highly unstable and potentially explosive compound. It should not be isolated under normal laboratory conditions. This guide discusses its properties in the context of it being a reactive intermediate, primarily generated in situ. Extreme caution and adherence to rigorous safety protocols are mandatory when dealing with any organic azide.

Introduction

Cyclohexyl carbamic azide (C₇H₁₂N₄O) is an organic azide that, due to its structural characteristics, is of interest as a chemical intermediate. However, a thorough review of scientific literature indicates that this compound is not typically isolated in a pure form. Instead, it is generated in situ and readily undergoes a Curti-us rearrangement to form cyclohexyl isocyanate.[1][2] This guide provides a comprehensive overview of its computed properties, inferred stability, a plausible synthetic pathway for its transient generation, and the critical safety measures required for its handling.

Physicochemical Properties

No experimentally determined physicochemical data for isolated cyclohexyl carbamic azide is available in the published literature. The data presented below is derived from computational models and provides theoretical estimates.[3]

Table 1: Computed Physicochemical Properties of Cyclohexyl Carbamic Azide

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄O | PubChem[3] |

| Molecular Weight | 168.20 g/mol | PubChem[3] |

| IUPAC Name | 1-cyclohexyl-3-diazourea | PubChem[3] |

| CAS Number | 54614-94-7 | PubChem[3] |

| SMILES | C1CCC(CC1)NC(=O)N=[N+]=[N-] | PubChem[3] |

| XLogP3 | 3.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 168.10111102 Da | PubChem[3] |

| Topological Polar Surface Area | 43.5 Ų | PubChem[3] |

Stability and Safety Considerations

Organic azides are known for their potential instability and can be explosive.[4][5] The stability of cyclohexyl carbamic azide can be inferred using established safety guidelines for this class of compounds.

-

Carbon-to-Nitrogen Ratio (C/N): The stability of organic azides is often evaluated by the ratio of carbon atoms to nitrogen atoms. For cyclohexyl carbamic azide (C₇H₁₂N₄O), the C/N ratio is 7/4 = 1.75. Organic azides with a C/N ratio between 1 and 3 can often be synthesized in small quantities but should be handled as potentially explosive, used or quenched immediately, and stored at low temperatures (-18 °C) in the absence of light.[4][6]

-

Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms per energetic functional group (like an azide).[4] In this case, with 7 carbons and one azide group, it falls on the borderline of this rule, further indicating its potential hazard.

Key Safety Precautions:

-

Never Isolate: Do not attempt to isolate pure cyclohexyl carbamic azide. It should only be generated and used in situ.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[7]

-

Work Environment: All work must be conducted in a chemical fume hood behind a blast shield.[5][7]

-

Incompatible Materials: Avoid contact with metals (which can form highly sensitive metal azides), strong acids (which can form explosive hydrazoic acid), and halogenated solvents like dichloromethane or chloroform (which can form extremely unstable di- and tri-azidomethane).[4][5][6]

-

Purification: Never attempt to purify by distillation or sublimation.[5]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should never be mixed with acidic waste.[4]

Caption: Logical workflow for assessing the stability and handling of cyclohexyl carbamic azide.

Synthesis via In Situ Generation (Curtius Rearrangement)

The most practical approach to utilizing cyclohexyl carbamic azide is through its in situ generation from a stable precursor, followed by immediate rearrangement to a more stable product. The Curtius rearrangement of an acyl azide is the key transformation.[1][8] A common and safer method avoids the isolation of the acyl azide by using diphenylphosphoryl azide (DPPA).[9][10][11]

The reaction proceeds by converting a carboxylic acid (cyclohexanecarboxylic acid) into an acyl azide intermediate, which is not isolated but immediately rearranges upon gentle heating, losing nitrogen gas to form an isocyanate.[1][9] This isocyanate can then be trapped by a nucleophile present in the reaction mixture.

Caption: Reaction pathway for the in situ generation and rearrangement of the target compound.

Experimental Protocols

The following is a generalized protocol for the in situ generation of cyclohexyl carbamic azide and its subsequent conversion to a stable carbamate derivative, adapted from literature procedures involving DPPA.[2]

Objective: To synthesize a cyclohexyl carbamate derivative via the in situ generation of cyclohexyl carbamic azide.

Materials:

-

Cyclohexanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Nucleophile (e.g., a suitable alcohol, R-OH)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottomed flask, condenser, etc.)

Procedure:

-

Inert Atmosphere: Set up a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Addition of Acid: Charge the flask with cyclohexanecarboxylic acid and dissolve it in the anhydrous solvent.

-

Base Addition: Add triethylamine to the solution at room temperature.

-

DPPA Addition: Slowly add diphenylphosphoryl azide (DPPA) to the stirred solution at room temperature. Caution: DPPA is hazardous and should be handled with appropriate care.[2]

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol) to the reaction mixture.

-

Reaction: Gently heat the reaction mixture to initiate the Curtius rearrangement. The exact temperature and time will depend on the specific substrates but typically ranges from 50-80 °C. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the azide peak).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The subsequent work-up typically involves washing with aqueous solutions to remove byproducts, followed by extraction, drying, and purification of the final carbamate product by chromatography or recrystallization.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Carbamic azide, cyclohexyl- | C7H12N4O | CID 10953925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

Cyclohexyl Carbamic Azide: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and reactivity of cyclohexyl carbamic azide is limited in publicly available literature. This guide is based on established principles of acyl azide chemistry and data from analogous aliphatic carbamic azides.

Introduction

Cyclohexyl carbamic azide is an organic compound of interest as a potential intermediate in the synthesis of various nitrogen-containing molecules, including amines, carbamates, and ureas. As an acyl azide, its chemistry is primarily dictated by the energetic azide functional group, which predisposes it to thermal or photochemical decomposition. This decomposition typically proceeds through a Curtius rearrangement, yielding a highly reactive isocyanate intermediate.[1][2][3] The isocyanate can then be trapped by a variety of nucleophiles to afford a diverse range of products, making acyl azides valuable synthons in organic chemistry.[4][5] This guide provides a comprehensive overview of the anticipated stability and reactivity of cyclohexyl carbamic azide, drawing upon the well-documented behavior of related aliphatic acyl azides.

Stability of Cyclohexyl Carbamic Azide

Acyl azides are known for their energetic nature and potential instability.[6] Aliphatic acyl azides, such as cyclohexyl carbamic azide, are generally considered to be less stable than their aromatic counterparts.[7] Due to their potential to decompose vigorously, they are often generated and used in situ without isolation.[7]

Thermal Stability:

The primary decomposition pathway for cyclohexyl carbamic azide upon heating is the Curtius rearrangement.[1][3] While specific decomposition temperatures for cyclohexyl carbamic azide are not documented, the rearrangement of aliphatic acyl azides can often be initiated at moderate temperatures, sometimes as low as 40 °C.[2][7] In contrast, aromatic acyl azides may require higher temperatures, around 75 °C, for the rearrangement to occur.[7] It is crucial to handle cyclohexyl carbamic azide with care and to avoid excessive heating to prevent uncontrolled decomposition.

Chemical Stability:

Cyclohexyl carbamic azide is expected to be sensitive to both acidic and basic conditions, which can catalyze its decomposition. The stability of carbamates, which are related structures, is known to be influenced by the electrophilicity of the carbonyl group and can be susceptible to hydrolysis.[8][9]

| Property | General Characteristics for Aliphatic Acyl Azides | Inferred Properties for Cyclohexyl Carbamic Azide |

| Thermal Stability | Prone to thermal decomposition via Curtius rearrangement.[1][3] | Expected to be thermally labile and should be handled with caution. |

| Decomposition Temp. | Can be as low as 40 °C for some aliphatic derivatives.[2][7] | Likely to undergo rearrangement at moderately elevated temperatures. |

| Isolation | Often generated and used in situ without isolation due to instability.[6][7] | Isolation should be avoided where possible; in situ generation is recommended. |

| Chemical Stability | Sensitive to strong acids and bases. | Expected to be incompatible with strong acidic or basic reaction conditions. |

Reactivity of Cyclohexyl Carbamic Azide

The reactivity of cyclohexyl carbamic azide is dominated by the Curtius rearrangement, which involves the thermal or photochemical decomposition of the acyl azide to a cyclohexyl isocyanate intermediate with the loss of nitrogen gas.[1][3][10] This rearrangement is a concerted process and proceeds with the retention of the configuration of the migrating group.[1]

The resulting cyclohexyl isocyanate is a highly electrophilic species that readily reacts with a variety of nucleophiles.[2][4] This reactivity makes cyclohexyl carbamic azide a versatile precursor for a range of functional groups.

Common Reactions of the Isocyanate Intermediate:

-

With Water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which decarboxylates to form cyclohexylamine.[11]

-

With Alcohols: Reaction with alcohols produces stable carbamates.[1][11] For example, tert-butanol can be used to generate Boc-protected amines.[1]

-

With Amines: Reaction with primary or secondary amines affords ureas.

-

With Carboxylic Acids: Trapping the isocyanate with a carboxylic acid leads to the formation of an amide.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and subsequent reaction of cyclohexyl carbamic azide, based on common methods for acyl azide formation and Curtius rearrangement.[12][13] Extreme caution should be exercised when working with azides due to their potential explosive nature.

Synthesis of Cyclohexyl Carbamic Azide (In Situ Generation)

This protocol is adapted from the general synthesis of acyl azides from acyl chlorides.[12][13]

Materials:

-

Cyclohexanecarbonyl chloride

-

Sodium azide (NaN3)

-

Acetone

-

Water

-

Anhydrous solvent (e.g., toluene or benzene)

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in water and cool the solution in an ice bath.

-

In a separate beaker, dissolve cyclohexanecarbonyl chloride in acetone.

-

Slowly add the cyclohexanecarbonyl chloride solution to the stirred sodium azide solution via a dropping funnel, maintaining the temperature between 10-15 °C.

-

After the addition is complete, continue stirring at this temperature for 1 hour.

-

Stop stirring and allow the layers to separate. Carefully remove the lower aqueous layer.

-

The upper organic layer containing the cyclohexyl carbamic azide is then ready for the subsequent Curtius rearrangement. It is recommended to use this solution directly without isolating the azide.

Curtius Rearrangement and Trapping of Cyclohexyl Isocyanate

This protocol describes the thermal decomposition of the in situ generated cyclohexyl carbamic azide and subsequent trapping with an alcohol to form a carbamate.[12]

Materials:

-

Solution of cyclohexyl carbamic azide in acetone (from Protocol 4.1)

-

Anhydrous benzene or toluene

-

Anhydrous alcohol (e.g., tert-butanol for Boc-carbamate)

-

Heating mantle or oil bath

-

Condenser

-

Thermometer

Procedure:

-

To a flask containing the trapping nucleophile (e.g., tert-butanol) in an anhydrous solvent (e.g., benzene), slowly add the acetone solution of cyclohexyl carbamic azide.

-

Gently heat the reaction mixture to a temperature sufficient to induce the rearrangement (e.g., 40-80 °C), as evidenced by the evolution of nitrogen gas.

-

Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

The resulting solution contains the corresponding carbamate, which can be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Conclusion

While specific data for cyclohexyl carbamic azide is scarce, its stability and reactivity can be reliably inferred from the well-established chemistry of aliphatic acyl azides. It is expected to be a thermally sensitive compound that serves as a valuable intermediate for the synthesis of cyclohexyl isocyanate via the Curtius rearrangement. This reactive isocyanate can be readily converted into a variety of important functional groups, including amines, carbamates, and ureas, highlighting the synthetic utility of its azide precursor. Due to its energetic nature, appropriate safety precautions are paramount when handling cyclohexyl carbamic azide or any related acyl azide.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. raco.cat [raco.cat]

An In-Depth Technical Guide to the Mechanism of Curtius Rearrangement in Carbamoyl Azides

For Researchers, Scientists, and Drug Development Professionals

The Curtius rearrangement, a cornerstone of organic synthesis, offers a powerful method for the conversion of carboxylic acids and their derivatives into amines, urethanes, and ureas. This technical guide provides a comprehensive exploration of the mechanism of the Curtius rearrangement as it pertains specifically to carbamoyl azides. This class of substrates presents unique characteristics and applications, particularly relevant in the fields of medicinal chemistry and drug development. This document details the mechanistic nuances, provides quantitative data, outlines experimental protocols, and presents visual workflows to facilitate a deeper understanding and practical application of this important reaction.

Core Mechanism: A Concerted Pathway Dominates Thermolysis

The Curtius rearrangement of a carbamoyl azide involves the thermal decomposition of the azide to an isocyanate with the concomitant loss of nitrogen gas.[1] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield a range of valuable products.[2]

Historically, a two-step mechanism involving a discrete nitrene intermediate was considered. However, extensive experimental and computational studies have largely supported a concerted mechanism for the thermal rearrangement of acyl azides, including carbamoyl azides.[1] In this concerted pathway, the migration of the amino group to the carbonyl carbon and the expulsion of nitrogen gas occur simultaneously through a cyclic transition state. This concerted nature explains the observed retention of stereochemistry at the migrating group.[2]

Thermal Rearrangement:

The thermal Curtius rearrangement is characterized by a concerted mechanism where the R2N group migrates as the nitrogen molecule is eliminated. This process avoids the formation of a high-energy nitrene intermediate.

Caption: Concerted thermal rearrangement of a carbamoyl azide.

Photochemical Rearrangement:

In contrast to the thermal process, the photochemical Curtius rearrangement can proceed through a stepwise mechanism involving a carbamoyl nitrene intermediate.[1] Irradiation of the carbamoyl azide leads to the cleavage of the N-N₂ bond, generating the highly reactive nitrene. This intermediate can then rearrange to the isocyanate. However, the reactive nature of the nitrene can also lead to side reactions such as C-H insertion and additions to double bonds, which can lower the yield of the desired isocyanate.[1]

Caption: Stepwise photochemical rearrangement via a nitrene intermediate.

Synthesis of Carbamoyl Azides: Precursors to the Rearrangement

The successful application of the Curtius rearrangement is predicated on the efficient synthesis of the starting carbamoyl azide. Several methods have been developed for this purpose, with the choice of method often depending on the nature of the amine and the desired scale of the reaction.

A particularly mild and efficient method involves the reaction of primary amines with carbon dioxide, followed by treatment with diphenylphosphoryl azide (DPPA).[3] This one-pot procedure avoids the isolation of potentially unstable intermediates and often provides high yields of the desired carbamoyl azide.

Quantitative Data for the Synthesis of Carbamoyl Azides

The following table summarizes the yields for the synthesis of various carbamoyl azides from primary amines and carbon dioxide using tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) in acetonitrile at temperatures below 0°C.[3]

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Benzylamine | Benzylcarbamoyl azide | 95 |

| 2 | 4-Methoxybenzylamine | (4-Methoxybenzyl)carbamoyl azide | 98 |

| 3 | 4-Chlorobenzylamine | (4-Chlorobenzyl)carbamoyl azide | 92 |

| 4 | (R)-α-Methylbenzylamine | (R)-(1-Phenylethyl)carbamoyl azide | 96 |

| 5 | Cyclohexylamine | Cyclohexylcarbamoyl azide | 89 |

| 6 | n-Butylamine | n-Butylcarbamoyl azide | 85 |

| 7 | L-Phenylalanine methyl ester | Methyl (S)-2-(azidocarbonylamino)-3-phenylpropanoate | 94 |

| 8 | L-Leucine methyl ester | Methyl (S)-2-(azidocarbonylamino)-4-methylpentanoate | 91 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative carbamoyl azide and its subsequent thermal rearrangement.

Synthesis of Benzylcarbamoyl Azide[3]

Materials:

-

Benzylamine

-

Diphenylphosphoryl azide (DPPA)

-

1,1,3,3-Tetramethyl-2-phenylguanidine (PhTMG)

-

Acetonitrile (anhydrous)

-

Carbon dioxide (gas)

Procedure:

-

A solution of benzylamine (1.0 mmol) in anhydrous acetonitrile (5 mL) is cooled to -10 °C in a flask equipped with a magnetic stirrer and a carbon dioxide balloon.

-

Carbon dioxide is bubbled through the solution for 15 minutes.

-

1,1,3,3-Tetramethyl-2-phenylguanidine (PhTMG) (1.2 mmol) is added to the solution, and the mixture is stirred for an additional 10 minutes under a CO₂ atmosphere.

-

Diphenylphosphoryl azide (DPPA) (1.1 mmol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -10 °C for 2 hours.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford benzylcarbamoyl azide.

Caption: Experimental workflow for the synthesis of benzylcarbamoyl azide.

Thermal Rearrangement of Benzylcarbamoyl Azide to Benzyl Isocyanate

Materials:

-

Benzylcarbamoyl azide

-

Anhydrous toluene

Procedure:

-

A solution of benzylcarbamoyl azide (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

The solution is heated to 80-100 °C under a nitrogen atmosphere.

-

The progress of the reaction is monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

-

The reaction is typically complete within 1-3 hours.

-

The resulting solution of benzyl isocyanate can be used directly in the next step or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate. Caution: Isocyanates are reactive and should be handled with care in a well-ventilated fume hood.

Side Reactions and Considerations

While the thermal Curtius rearrangement of carbamoyl azides is generally a clean and high-yielding reaction, some potential side reactions should be considered:

-

Hydrolysis: The intermediate isocyanate is susceptible to hydrolysis. Trace amounts of water in the reaction mixture can lead to the formation of an unstable carbamic acid, which then decarboxylates to form the corresponding amine. This amine can then react with another molecule of isocyanate to form a urea byproduct.

-

Dimerization and Trimerization of Isocyanates: Aromatic isocyanates, in particular, can undergo dimerization or trimerization, especially at higher temperatures or in the presence of certain catalysts.

-

Intramolecular Cyclization: If the carbamoyl azide contains a suitably positioned internal nucleophile, intramolecular cyclization can compete with the rearrangement. For example, the thermal reaction of some N-substituted-N-arylcarbamoyl azides can lead to the formation of benzimidazolin-2-one derivatives.[4]

Conclusion

The Curtius rearrangement of carbamoyl azides is a robust and versatile transformation that provides efficient access to isocyanates and their derivatives. The dominance of a concerted mechanism in the thermal rearrangement ensures high fidelity in the transfer of stereochemistry, a critical consideration in the synthesis of chiral molecules for drug development. A thorough understanding of the reaction mechanism, coupled with the selection of appropriate synthetic methods for the carbamoyl azide precursors, allows for the effective application of this rearrangement in complex molecular synthesis. The provided experimental protocols and quantitative data serve as a practical guide for researchers seeking to utilize this powerful reaction in their synthetic endeavors.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of carbamoyl azides from primary amines and carbon dioxide under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of Cyclohexyl Carbamic Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl carbamic azide (C₇H₁₂N₄O) is an organic compound of interest in synthetic chemistry and potentially in drug development due to the presence of the versatile azide functional group.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cyclohexyl carbamic azide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details predicted spectral data, standardized experimental protocols, and visual workflows to facilitate its identification and application in research settings.

Chemical Structure and Properties

-

IUPAC Name: N-cyclohexylcarbamoyl azide[1]

-

Molecular Formula: C₇H₁₂N₄O[1]

-

Molecular Weight: 168.20 g/mol

-

CAS Registry Number: 54614-94-7[1]

-

Structure:

-

A cyclohexyl ring attached to a carbamic azide functional group.

-

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic characterization of cyclohexyl carbamic azide based on the analysis of its constituent functional groups.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.0 | Broad Singlet | 1H | N-H |

| ~ 3.2 - 3.6 | Multiplet | 1H | CH -N (methine proton on cyclohexyl ring) |

| ~ 1.0 - 2.0 | Multiplet | 10H | Cyclohexyl -CH ₂- protons |

Note: The chemical shift of the N-H proton can be highly variable and may be exchangeable with D₂O.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C =O (carbonyl carbon) |

| ~ 50 - 55 | C H-N (methine carbon on cyclohexyl ring) |

| ~ 30 - 35 | Cyclohexyl C H₂ |

| ~ 24 - 26 | Cyclohexyl C H₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 2130 - 2170 | Strong, Sharp | N₃ Asymmetric Stretch |

| ~ 1680 - 1720 | Strong, Sharp | C=O Stretch (Amide I) |

| ~ 1520 - 1560 | Medium | N-H Bend (Amide II) |

| ~ 1250 | Medium | C-N Stretch |

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Possible Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 126 | [M - N₂]⁺ |

| 98 | [M - N₃ - CO]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of cyclohexyl carbamic azide in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.

-

A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.[3]

-

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone), apply a drop to a salt plate (KBr or NaCl), and allow the solvent to evaporate.[4]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

References

Thermal Decomposition of Carbamoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl azide (H₂NCON₃) is a reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of amines, ureas, and other nitrogen-containing heterocycles. Its utility stems from its thermal lability, undergoing a Curti-us rearrangement to produce a highly reactive isocyanate intermediate. Understanding the kinetics and mechanism of this thermal decomposition is crucial for controlling reaction outcomes and ensuring safe handling. This technical guide provides a comprehensive overview of the thermal decomposition of carbamoyl azide, including its mechanism, available quantitative data, and detailed experimental protocols for its study.

Introduction

Carbamoyl azide is the simplest acyl azide, characterized by the presence of an azido group attached to a carbonyl carbon. Like other acyl azides, it is a high-energy molecule that can undergo rapid decomposition upon heating, releasing nitrogen gas. This decomposition proceeds primarily through the Curtius rearrangement, a well-established reaction in organic chemistry. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to afford a range of valuable products. The study of carbamoyl azide's thermal decomposition is essential for optimizing synthetic routes that utilize this reagent and for assessing its thermal stability and potential hazards.

Mechanism of Thermal Decomposition

The thermal decomposition of carbamoyl azide proceeds through a concerted Curtius rearrangement, where the loss of dinitrogen occurs simultaneously with the migration of the amino group to the carbonyl carbon, forming isocyanate (HN=C=O).[1][2] This concerted mechanism is favored over a stepwise process involving a discrete nitrene intermediate.

The primary product of the thermal decomposition is isocyanate. This highly reactive intermediate can then undergo a variety of subsequent reactions depending on the reaction conditions and the presence of nucleophiles.

-

In the absence of other nucleophiles , the isocyanate can react with the starting carbamoyl azide or other intermediates.

-

In the presence of water , the isocyanate is hydrolyzed to carbamic acid, which is unstable and readily decarboxylates to form ammonia.

-

In the presence of alcohols (ROH) , the isocyanate is trapped to form carbamates.

-

In the presence of amines (RNH₂) , the isocyanate is trapped to form ureas.

Signaling Pathway Diagram

The following diagram illustrates the thermal decomposition pathway of carbamoyl azide and the subsequent reactions of the isocyanate intermediate.

Caption: Thermal decomposition of carbamoyl azide via a concerted Curtius rearrangement.

Quantitative Data

Quantitative data on the thermal decomposition of carbamoyl azide is limited in the publicly available literature. The following table summarizes the key thermal properties that have been reported.

| Parameter | Value | Reference |

| Melting Point | 96 °C | [3] |

| Decomposition Temperature | 133 °C | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of carbamoyl azide and the investigation of its thermal decomposition.

Synthesis of Carbamoyl Azide

Carbamoyl azide can be synthesized from the reaction of sodium azide with a suitable carbamoyl precursor, such as urea, in the presence of an activating agent. A representative procedure is described below.

Materials:

-

Urea

-

Sodium azide (NaN₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve urea in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled solution with vigorous stirring.

-

After the addition is complete, add sodium azide portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude carbamoyl azide can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Safety Precaution: Carbamoyl azide is an energetic material and should be handled with appropriate safety precautions, including the use of personal protective equipment (safety glasses, lab coat, gloves) and a blast shield. Avoid friction, impact, and rapid heating.

Kinetic Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) can be used to determine the kinetic parameters of the thermal decomposition of carbamoyl azide.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Nitrogen or Argon gas supply (for inert atmosphere)

-

TGA sample pans (e.g., aluminum, platinum)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample of carbamoyl azide (typically 1-5 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidative side reactions.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 200 °C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

Repeat the experiment at several different heating rates to obtain a series of TGA curves.

-

Analyze the TGA data using appropriate kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

The formation of the isocyanate intermediate and its subsequent trapping products can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

Caption: Workflow for the quantitative analysis of carbamoyl azide decomposition products by HPLC.

Procedure:

-

Perform the thermal decomposition of carbamoyl azide in a suitable solvent in the presence of a trapping agent (e.g., an alcohol to form a carbamate).

-

At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling).

-

Prepare the samples for HPLC analysis by diluting them with a suitable mobile phase and filtering them through a syringe filter (e.g., 0.45 µm).

-

Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.

-

Develop a suitable gradient or isocratic elution method to separate the starting material, the trapped product, and any byproducts.

-

Create a calibration curve for the expected product (e.g., the carbamate) using standards of known concentrations.

-

Quantify the amount of product formed at each time point by comparing the peak areas from the sample chromatograms to the calibration curve.

-

Use the concentration versus time data to determine the reaction kinetics and the final product yield.

Conclusion

The thermal decomposition of carbamoyl azide is a synthetically useful reaction that proceeds via a concerted Curtius rearrangement to form a reactive isocyanate intermediate. While the qualitative aspects of this decomposition are well-understood, there is a notable lack of comprehensive experimental quantitative data in the literature, particularly concerning the reaction kinetics. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the thermal decomposition of carbamoyl azide, determine its kinetic parameters, and quantify the yields of its valuable synthetic products. Such studies will contribute to a more complete understanding of this important reactive intermediate and facilitate its broader application in organic synthesis and drug development.

References

An In-depth Technical Guide to the Hazards and Safe Handling of Organic Azides

For Researchers, Scientists, and Drug Development Professionals

Organic azides are a versatile and powerful class of compounds with widespread applications in chemical synthesis, drug development, and materials science. Their utility in reactions such as the Staudinger ligation and the Nobel Prize-winning azide-alkyne "click" cycloaddition has made them indispensable tools for researchers. However, the high energy content and inherent reactivity of the azide functional group necessitate a thorough understanding of their potential hazards and strict adherence to safe handling protocols. This guide provides an in-depth overview of the hazards associated with organic azides and detailed procedures for their safe management in a laboratory setting.

Principal Hazards of Organic Azides

The primary hazards associated with organic azides stem from their potential for explosive decomposition and their inherent toxicity. These properties are highly dependent on the molecular structure of the specific azide.

Explosive Decomposition

Organic azides are energetic materials that can decompose rapidly and exothermically, releasing a large volume of nitrogen gas.[1] This decomposition can be initiated by various stimuli, including:

-

Heat: Many organic azides are thermally unstable and can decompose explosively upon heating.[2] Low molecular weight azides are of particular concern.[3]

-

Shock and Friction: Mechanical impact, friction (such as from a ground glass joint), or even scratching of the solid material can trigger violent decomposition.[4][5]

-

Light: Some azides are sensitive to light and can decompose upon exposure to UV radiation.[2]

The stability of an organic azide is influenced by its molecular structure. Two key empirical rules are often used to assess the potential explosive hazard:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of stability. Organic azides with a low C/N ratio are generally less stable and more prone to explosive decomposition.[5]

-

The "Rule of Six": This guideline suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[5]

Toxicity

The azide anion is known to be highly toxic, with a mechanism of action similar to that of cyanide.[6] It can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cytotoxic hypoxia. While detailed toxicological data for many organic azides is limited, the toxicity of sodium azide is well-documented and serves as a critical reference point.[7]

Exposure to azides can occur through inhalation, ingestion, or skin absorption.[8] Symptoms of exposure can range from dizziness and headache to more severe effects such as convulsions, respiratory failure, and cardiac arrest.[7]

Quantitative Hazard Data

The following tables summarize available quantitative data on the thermal stability and toxicity of select azide compounds. It is crucial to consult the Safety Data Sheet (SDS) for specific compounds and to perform a thorough risk assessment before use.

| Compound | Molecular Formula | Decomposition Temperature | Notes |

| Benzyl Azide | C₇H₇N₃ | Decomposes at ~615 K in the gas phase.[2] | A heat-sensitive explosive.[9] |

| Phenyl Azide | C₆H₅N₃ | Explodes when heated at ordinary pressure.[10] | Can be distilled under vacuum with extreme caution.[10] |

| Tosyl Azide | C₇H₇N₃O₂S | Initial explosive decomposition at ~120 °C.[11] | Considered one of the more stable organic azides.[11] |

| Sodium Azide | NaN₃ | Decomposes at 275 °C.[8] | A high explosion hazard when exposed to heat.[8] |

| Compound | LD50 (Oral, Rat) | Exposure Limits (NIOSH REL) | Target Organs |

| Sodium Azide | 27 mg/kg[6] | C 0.1 ppm (as HN₃) [skin]; C 0.3 mg/m³ (as NaN₃) [skin][12] | Eyes, skin, central nervous system, cardiovascular system, kidneys[8] |

| Hydrazoic Acid | Mouse LD50 = 22 mg/kg[13] | C 0.1 ppm[12] | Central nervous system, cardiovascular system, kidneys[8] |

| Tosyl Azide | Fatal if swallowed (Category 2 Acute Toxicity).[14] | Not established. | Not specified. |

Safe Handling and Storage Protocols

Strict adherence to established safety protocols is paramount when working with organic azides.

General Precautions

-

Work in a designated area: All work with organic azides should be conducted in a well-ventilated chemical fume hood.[15]

-

Use personal protective equipment (PPE): This includes a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[16] For larger quantities or splash risks, a face shield and double gloving are recommended.[16]

-

Use a blast shield: For reactions involving potentially unstable azides or when scaling up, the use of a blast shield is mandatory.[8]

-

Avoid heat, shock, and friction: Do not heat organic azides unless the procedure is well-understood and has been risk-assessed. Avoid using metal spatulas or stir bars that could cause friction.[5] Use Teflon-coated stir bars.

-

Work on a small scale: Whenever possible, reactions should be carried out on the smallest practical scale.[6] Scaling up requires a thorough hazard evaluation and may necessitate additional safety measures.

Storage

-

Store in a cool, dark place: Organic azides should be stored in a refrigerator or freezer, away from light.[3]

-

Use appropriate containers: Store in tightly sealed, clearly labeled containers. Avoid metal caps or any components that could form shock-sensitive metal azides.[16]

-

Segregate from incompatible materials: Store organic azides away from acids, oxidizing agents, and metals.[5]

Experimental Protocols

Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide and sodium azide.[17]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in DMSO.

-

Carefully add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add deionized water to the reaction mixture (Note: this may be exothermic).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a clear oil.

Purification of Phenyl Azide by Vacuum Distillation

Caution: Phenyl azide is known to explode upon heating at atmospheric pressure. This procedure must be performed with extreme caution, behind a blast shield, and on a small scale.[10]

Materials:

-

Crude phenyl azide

-

Vacuum distillation apparatus with a Claisen flask

-

Water bath

-

Cylindrical wire screen

-

Laminated glass safety screen

Procedure:

-

Place the crude phenyl azide in a Claisen flask arranged for vacuum distillation.

-

Surround the flask with a cylindrical wire screen and place a laminated glass screen between the operator and the apparatus.

-

Immerse the flask in a water bath at 25–30 °C and remove any residual solvent under reduced pressure.

-

Raise the water bath temperature to 60–65 °C.

-

Distill the phenyl azide under reduced pressure (e.g., 5 mm Hg). The boiling point at this pressure is approximately 49–50 °C.

-

The water bath temperature should never exceed 80 °C.[10]

Decontamination and Disposal of Azide Waste

Aqueous solutions of sodium azide can be rendered non-hazardous through chemical neutralization. This procedure should be performed in a chemical fume hood.[8]

Materials:

-

Aqueous azide waste (≤ 5% concentration)

-

20% aqueous solution of sodium nitrite (NaNO₂)

-

20% aqueous solution of sulfuric acid (H₂SO₄)

-

Three-necked flask equipped with a stirrer, dropping funnel, and an outlet for gas

-

pH paper

-

Dilute sodium hydroxide (NaOH) solution

Procedure:

-

Place the aqueous azide waste in the three-necked flask.

-

With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide in the waste.

-

Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid. [8]

-

The reaction will generate nitrogen oxides, which should be vented through the fume hood's exhaust.

-

Once the reaction is complete, neutralize the solution to a pH of 6-9 with a dilute sodium hydroxide solution before disposal as hazardous waste.[8]

Visualized Workflows and Pathways

Signaling Pathway of Sodium Azide-Induced Apoptosis

Sodium azide's toxicity is linked to its ability to induce apoptosis. The following diagram illustrates a proposed signaling pathway in PC12 cells.

Caption: Sodium azide-induced apoptosis signaling pathway.

Experimental Workflow for Safe Organic Azide Synthesis

The following diagram outlines a logical workflow for the safe synthesis of an organic azide in a research laboratory setting.

Caption: Workflow for safe organic azide synthesis.

Emergency Procedures

Spills

-

Small Spills (in a fume hood): Wearing appropriate PPE, absorb the spill with a chemical absorbent.[8] Decontaminate the area with a slightly basic solution (pH > 9) and then with soap and water.[18] Collect all contaminated materials as hazardous waste.

-

Large Spills (or any spill outside a fume hood): Evacuate the area immediately and alert others.[18] Prevent entry to the area and call emergency services.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately.[8] Seek medical attention.

-

Ingestion: Do not induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.

Conclusion

Organic azides are invaluable reagents in modern chemistry, but their use demands the utmost respect for their potential hazards. By understanding the principles of their stability, toxicity, and reactivity, and by rigorously adhering to the safe handling, storage, and disposal procedures outlined in this guide, researchers can safely harness the synthetic power of these compounds. A proactive approach to safety, including thorough risk assessment and careful experimental planning, is the cornerstone of working safely with organic azides.

References

- 1. Benzyl azide synthesis by azidonation [organic-chemistry.org]

- 2. Benzyl azide | 622-79-7 | Benchchem [benchchem.com]

- 3. ucd.ie [ucd.ie]

- 4. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tosyl azide - Wikipedia [en.wikipedia.org]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium azide [cdc.gov]

- 13. campus.kennesaw.edu [campus.kennesaw.edu]

- 14. Tosyl azide SDS, 941-55-9 Safety Data Sheets - ECHEMI [echemi.com]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. ehs.ucsb.edu [ehs.ucsb.edu]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. uvic.ca [uvic.ca]

The Pivotal Role of Carbamoyl Azides in Nitrene Insertion Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, mechanism, and application of carbamoyl azides as potent precursors for nitrene insertion reactions. Carbamoyl azides serve as a crucial gateway to highly reactive acylnitrenes, enabling the strategic formation of C-N bonds through C-H bond amination. This methodology has profound implications for synthetic organic chemistry and is increasingly pivotal in the late-stage functionalization of complex molecules, a critical process in modern drug discovery and development. This document consolidates key findings, presents quantitative data for comparative analysis, details experimental protocols for reproducibility, and visualizes complex pathways to facilitate a deeper understanding of these powerful transformations.

Introduction: The Emergence of Carbamoyl Azides in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional multi-step transformations that often rely on pre-functionalized starting materials. Among the array of methods developed for C-H functionalization, nitrene insertion reactions have emerged as a powerful tool for the direct introduction of nitrogen-containing moieties into organic scaffolds. Carbamoyl azides have been identified as pivotal precursors for the in situ generation of carbamoyl nitrenes, which can subsequently undergo insertion into C-H bonds to form amides.[1][2]

Transition metal catalysis, particularly with rhodium and iridium complexes, has been instrumental in controlling the reactivity and selectivity of nitrene transfer from carbamoyl azides.[1][3] These catalytic systems facilitate the generation of metal-nitrenoid intermediates, which temper the high reactivity of free nitrenes and enable selective C-H insertion over other potential side reactions. The ability to perform late-stage C-H amination on complex molecules with high chemo- and regioselectivity underscores the importance of this methodology in pharmaceutical and agrochemical research, where the introduction of nitrogen can dramatically alter biological activity.

Synthesis of Carbamoyl Azides: Precursors to Reactive Nitrenes

The accessibility of carbamoyl azides is crucial for their widespread application. Several synthetic routes have been developed, starting from readily available precursors such as carboxylic acids, aldehydes, and isocyanates.

From Carboxylic Acids

A prevalent method for synthesizing carbamoyl azides involves the conversion of carboxylic acids. This can be achieved through a one-pot procedure using reagents like trichloroisocyanuric acid and triphenylphosphine in the presence of sodium azide.[4] This approach is valued for its mild reaction conditions and broad substrate scope.

From Aldehydes

Aliphatic and aromatic aldehydes can be converted to their corresponding carbamoyl azides in good yields using reagents such as iodine azide.[5] This transformation provides a direct route from a common functional group to the desired nitrene precursor.

From Isocyanates

Isocyanates serve as direct precursors to carbamoyl azides through the addition of an azide source, often in the presence of a catalyst like zinc chloride.[6] This method is efficient for substrates that are readily converted to or available as isocyanates.

The Mechanism of Nitrene Insertion: A Tale of Two Pathways

The insertion of a carbamoyl nitrene into a C-H bond, facilitated by a transition metal catalyst, is a nuanced process. The currently accepted mechanism involves the formation of a metal-nitrenoid intermediate.

Upon introduction of the carbamoyl azide to the transition metal catalyst (e.g., a rhodium dimer), dinitrogen is extruded to form a metal-nitrenoid species. This intermediate is the key player in the C-H insertion event. The reaction can then proceed through one of two primary pathways: a concerted, asynchronous transition state or a stepwise radical process. DFT calculations and kinetic studies suggest that for many rhodium-catalyzed systems, a stepwise pathway involving a key Rh(V)-nitrenoid species is favored over a concerted C-N bond formation.[7][8] The nature of the substrate, catalyst, and reaction conditions can influence the operative mechanism.

Quantitative Data Summary

The efficiency and selectivity of carbamoyl azide-mediated nitrene insertion reactions are highly dependent on the catalyst, substrate, and reaction conditions. The following tables summarize key quantitative data from the literature to allow for easy comparison.

Table 1: Iridium-Catalyzed C-H Amidation of 2-Phenylpyridine Derivatives with Carbamoyl Azides[3]

| Entry | R in Carbamoyl Azide | Product | Yield (%) |

| 1 | 4-MeOC₆H₄ | 3a | 85 |

| 2 | 4-MeC₆H₄ | 3b | 82 |

| 3 | Ph | 3c | 78 |

| 4 | 4-FC₆H₄ | 3d | 80 |

| 5 | 4-ClC₆H₄ | 3e | 75 |

| 6 | 4-BrC₆H₄ | 3f | 72 |

| 7 | 3-MeC₆H₄ | 3g | 81 |

| 8 | 3,5-Me₂C₆H₃ | 3h | 88 |

| 9 | 2-MeC₆H₄ | 3i | 65 |

| 10 | Naphthalen-2-yl | 3j | 76 |

| 11 | Thiophen-2-yl | 3k | 55 |

| 12 | Me | 3l | 45 |

| 13 | Bn | 3m | 68 |

Reaction conditions: 2-phenylpyridine (0.2 mmol), carbamoyl azide (0.3 mmol), [Ir(cod)Cl]₂ (2.5 mol %), AgSbF₆ (10 mol %), DCE (1.0 mL), 80 °C, 12 h.

Table 2: Rhodium-Catalyzed Intramolecular C-C vs. C-H Insertion of Carbamoyl Azides[1]

| Entry | Substrate | C-C Insertion Product (Yield %) | C-H Amination Product (Yield %) |

| 1 | Biphenyl-2-yl-carbamoyl azide | 85 | <5 |

| 2 | 4'-Methoxybiphenyl-2-yl-carbamoyl azide | 82 | <5 |

| 3 | 4'-Fluorobiphenyl-2-yl-carbamoyl azide | 78 | <5 |

| 4 | 3'-Methylbiphenyl-2-yl-carbamoyl azide | 80 | <5 |

Reaction conditions: Substrate (0.1 mmol), Rh₂(esp)₂ (2 mol %), 1,4-dioxane (1.0 mL), 110 °C, 12 h.

Experimental Protocols

General Procedure for the Synthesis of Carbamoyl Azides from Carboxylic Acids[4]

To a solution of the carboxylic acid (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous acetonitrile (5 mL) under an argon atmosphere is added trichloroisocyanuric acid (0.4 mmol). The mixture is stirred at room temperature for 10 minutes, after which sodium azide (1.5 mmol) is added in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired carbamoyl azide.

General Procedure for Rh₂(esp)₂-Catalyzed Intramolecular C-H Amination[1]

In a nitrogen-filled glovebox, a screw-capped vial is charged with the carbamoyl azide substrate (0.1 mmol) and Rh₂(esp)₂ (0.002 mmol, 2 mol %). Anhydrous 1,4-dioxane (1.0 mL) is added, and the vial is sealed. The reaction mixture is then heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the aminated product.

Visualizing Reaction Pathways and Workflows

Synthesis of Carbamoyl Azide from a Carboxylic Acid

Caption: Synthesis of Carbamoyl Azide from a Carboxylic Acid.

Catalytic Cycle of Rhodium-Catalyzed Nitrene Insertion

Caption: Catalytic Cycle for C-H Amination.

Experimental Workflow for a Catalytic C-H Amination Reaction

Caption: General Experimental Workflow.

Conclusion and Future Outlook

Carbamoyl azides have firmly established their role as indispensable precursors for nitrene insertion reactions, enabling powerful C-H amination strategies. The development of robust transition metal catalysts, particularly those based on rhodium and iridium, has significantly advanced the scope and applicability of these transformations. The ability to forge C-N bonds in a direct and selective manner holds immense value for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Future research in this area will likely focus on several key aspects. The development of more efficient and selective catalysts, including those based on earth-abundant metals, remains a primary objective. Expanding the substrate scope to include more challenging C(sp³)-H bonds with high levels of control is another critical frontier. Furthermore, the application of enantioselective catalysis to these reactions will be paramount for the synthesis of chiral nitrogen-containing molecules. As our understanding of the underlying mechanisms deepens through continued experimental and computational studies, the strategic use of carbamoyl azides in nitrene insertion reactions is poised to become an even more versatile and powerful tool in the synthetic chemist's arsenal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ir-Catalyzed C-H Amidation Using Carbamoyl Azides for the Syntheses of Unsymmetrical Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pr.ibs.re.kr [pr.ibs.re.kr]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Carbamoyl Azides from Carboxylic Acid Redox-Active Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl azides are versatile intermediates in organic synthesis, serving as precursors to amines, ureas, and other nitrogen-containing functionalities crucial in medicinal chemistry and drug development. This technical guide details the synthesis of carbamoyl azides from carboxylic acid redox-active esters, a method that has gained prominence due to its mild reaction conditions and broad functional group tolerance. This document provides a comprehensive overview of both metal-catalyzed and metal-free approaches, complete with detailed experimental protocols, quantitative data, and a mechanistic workflow.

Introduction

The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where amine functionalities are prevalent. The Curtius rearrangement, a classical method for converting carboxylic acids to amines via acyl azide and isocyanate intermediates, has been a long-standing tool for chemists.[1] However, traditional methods for generating the key acyl azide intermediates often require harsh reagents.[1]

The emergence of redox-active esters, such as N-hydroxyphthalimide (NHP) esters, has opened new avenues for C-N bond formation under milder conditions.[2][3] These esters can be readily prepared from a wide range of carboxylic acids and serve as effective precursors for the synthesis of carbamoyl azides.[4][5] This guide will explore two primary methodologies: an iron-catalyzed approach and a metal-free alternative, providing the necessary details for their practical implementation in a laboratory setting.

Reaction Mechanism and Workflow

The synthesis of carbamoyl azides from redox-active esters proceeds through a two-stage process.[4] Initially, the NHP ester reacts with an azide source, typically trimethylsilyl azide (TMSN₃), to form a carbonyl azide intermediate. This intermediate then undergoes a Curtius rearrangement to yield the final carbamoyl azide product.[4][6]

The overall transformation can be visualized as follows:

Figure 1: General workflow for the synthesis of carbamoyl azides from carboxylic acid redox-active esters.

Methodologies and Quantitative Data

Two prominent methods for the synthesis of carbamoyl azides from NHP esters have been reported: an iron-catalyzed method and a metal-free approach. Both methods demonstrate good substrate scope and functional group tolerance.[2][4][5]

Iron-Catalyzed Azidation of NHP Esters

An iron-catalyzed approach provides a convenient route to carbamoyl azides.[2][4] This method shows broad applicability to NHP esters derived from various carboxylic acids, including those from bioactive compounds.[4]

| Entry | Substrate (NHP Ester derived from) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenylbutanoic acid | Fe(OAc)₂ | THF | 70 | 12 | 96 | [4] |

| 2 | 2-Phenylpropanoic acid | Fe(OAc)₂ | THF | 70 | 12 | 85 | [4] |

| 3 | 1-Adamantanecarboxylic acid | Fe(OAc)₂ | THF | 70 | 12 | 91 | [4] |

| 4 | Benzoic acid | Fe(OAc)₂ | THF | 70 | 12 | 78 | [4] |

| 5 | (S)-Naproxen | Fe(OAc)₂ | THF | 70 | 12 | 88 | [4] |

Table 1: Iron-catalyzed synthesis of carbamoyl azides from various NHP esters.[4]

Metal-Free Synthesis of Carbamoyl Azides

A metal- and oxidant-free approach offers a cost-effective and easy-to-handle alternative.[2][5] This method is particularly attractive for its mild reaction conditions and avoidance of potentially contaminating metal catalysts.[5]

| Entry | Substrate (NHP Ester derived from) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenylbutanoic acid | K₂CO₃ | CH₃CN | 40 | 12 | 75 | [5] |

| 2 | Cyclohexanecarboxylic acid | K₂CO₃ | CH₃CN | 40 | 12 | 82 | [5] |

| 3 | Phenylacetic acid | K₂CO₃ | CH₃CN | 40 | 12 | 77 | [5] |

| 4 | Cinnamic acid | K₂CO₃ | CH₃CN | 40 | 12 | 72 | [5] |

| 5 | 4-Fluorobenzoic acid | K₂CO₃ | CH₃CN | 40 | 24 | 66 | [5] |

Table 2: Metal-free synthesis of carbamoyl azides from various NHP esters.[5]

Experimental Protocols

The following are generalized experimental protocols for the iron-catalyzed and metal-free synthesis of carbamoyl azides from NHP esters. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

General Procedure for Iron-Catalyzed Synthesis

Figure 2: Experimental workflow for the iron-catalyzed synthesis of carbamoyl azides.

Detailed Protocol:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-hydroxyphthalimide ester (1.0 equivalent) and ferric acetate (10 mol%).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Add trimethylsilyl azide (TMSN₃, 2.0 equivalents) to the reaction mixture.

-

Place the tube in a preheated oil bath at 70 °C and stir for 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired carbamoyl azide.[4]

General Procedure for Metal-Free Synthesis

Figure 3: Experimental workflow for the metal-free synthesis of carbamoyl azides.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add the N-hydroxyphthalimide ester (1.0 equivalent) and potassium carbonate (1.5 equivalents).

-

Add acetonitrile as the solvent.

-

Add trimethylsilyl azide (TMSN₃, 1.5 equivalents) to the suspension.

-

Heat the reaction mixture to 40 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the solid base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the carbamoyl azide.[5]

Safety Considerations

Carbamoyl azides, like other organic azides, are potentially explosive and should be handled with care.[7] It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood. Avoid heating carbamoyl azides to high temperatures, as this can lead to violent decomposition.[7] Trimethylsilyl azide is toxic and should be handled with caution.

Conclusion

The synthesis of carbamoyl azides from carboxylic acid redox-active esters represents a significant advancement in the field of C-N bond formation. Both the iron-catalyzed and metal-free methods offer mild and efficient routes to these valuable synthetic intermediates. The operational simplicity, broad substrate scope, and good functional group tolerance make these methods highly attractive for applications in medicinal chemistry and drug discovery. This guide provides the essential information for researchers to successfully implement these protocols in their own laboratories.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. just.ustc.edu.cn [just.ustc.edu.cn]

- 4. Synthesis of Carbamoyl Azides from Redox-Active Esters and TMSN3 [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of protected amines from N-hydroxyphthalimide esters via Curtius rearrangement [just.ustc.edu.cn]

- 7. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols: Primary Amine Synthesis Using Cyclohexyl Carbamic Azide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The Curtius rearrangement offers a robust and reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. This process proceeds through a key isocyanate intermediate formed from an acyl azide. While "cyclohexyl carbamic azide" is not a typical starting reagent, the in situ generation of cyclohexanecarbonyl azide from cyclohexanecarboxylic acid, followed by its rearrangement, is a practical and widely applicable strategy for the synthesis of cyclohexylamine and its derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of primary amines utilizing the chemistry of the Curti-us rearrangement, with a focus on cyclohexanecarboxylic acid as the starting material. The methodologies presented are suitable for a range of applications, from small-scale laboratory synthesis to process development in drug discovery.

Reaction Mechanism and Principles

The synthesis of a primary amine from a carboxylic acid via the Curtius rearrangement involves several key steps. The overall transformation is the conversion of a carboxylic acid to a primary amine with one fewer carbon atom.[1][2][3]

The core of this process is the Curtius rearrangement, which is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3][4] The isocyanate is a versatile intermediate that can be trapped by various nucleophiles.[1] For the synthesis of primary amines, the isocyanate is hydrolyzed. This typically involves the formation of a carbamic acid intermediate, which is unstable and spontaneously decarboxylates to yield the primary amine.[2][5]

A significant advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry at the migrating group.[4][6] Furthermore, this method provides access to primary amines without the common issue of overalkylation seen in other amine synthesis methods.[1]

There are two primary strategies for generating the crucial acyl azide intermediate from a carboxylic acid:

-

Two-Step Protocol: This traditional method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an azide source, typically sodium azide.[1][2]

-

One-Pot Protocol: Modern methods often employ reagents like diphenylphosphoryl azide (DPPA) that allow for the direct conversion of a carboxylic acid to the acyl azide and subsequent rearrangement in a single reaction vessel.[6][7][8] This approach avoids the isolation of potentially explosive acyl azides.[6]

Signaling Pathway and Logical Relationships